Ethyl 5-iodo-1H-indole-2-carboxylate
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Materials Science
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. eurekaselect.comingentaconnect.com This designation stems from its ability to bind to a wide array of biological receptors with high affinity, forming the structural basis for a vast number of natural products, alkaloids, and synthetic drugs. eurekaselect.comnih.govresearchgate.net The essential amino acid tryptophan contains an indole ring, highlighting its fundamental role in biology. ingentaconnect.comnih.govresearchgate.net
The therapeutic applications of indole-containing compounds are remarkably broad, encompassing treatments for cancer, inflammation, infections, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov Well-known drugs such as the anti-inflammatory indomethacin, the anti-migraine agent sumatriptan, and the anti-cancer drug vinblastine (B1199706) all feature the indole core. ingentaconnect.comnih.govnih.gov The versatility of the indole scaffold allows it to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes, making it a focal point in drug discovery and development. ingentaconnect.comnih.govresearchgate.net
In materials science, indole-based molecules are explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs), due to their electronic properties. numberanalytics.com They also serve as building blocks for complex polymers and functional materials. numberanalytics.commdpi.com
The Strategic Role of Halogenated Indole Carboxylates in Organic Synthesis and Drug Discovery
The introduction of halogen atoms and carboxylate groups onto the indole scaffold significantly enhances its synthetic utility and can profoundly influence its biological activity. frontiersin.orgnih.gov Halogenated aromatic compounds are crucial building blocks in organic synthesis, primarily because the halogen atom (particularly bromine and iodine) serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). frontiersin.orgacs.org This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and diverse molecular libraries.
Halogenation can also modulate the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgnih.gov The carboxylate group, specifically an ethyl ester as in Ethyl 5-iodo-1H-indole-2-carboxylate, provides another reactive handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group in many drugs for interacting with biological receptors. nih.gov For instance, indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase. nih.gov The ester can also be converted into amides, hydrazides, or other functional groups, further expanding the synthetic possibilities. mdpi.com
Therefore, halogenated indole carboxylates are powerful intermediates, providing multiple points for chemical modification and diversification, which is a critical strategy in the search for new therapeutic agents. acs.org
Current Research Landscape and Emerging Trends for this compound and its Analogues
This compound is particularly valued for the reactivity of its carbon-iodine bond in metal-catalyzed reactions. A significant development in its accessibility was the establishment of a facile, two-step synthesis from the commercially available ethyl 1H-indole-2-carboxylate. researchgate.net This procedure involves a regioselective C3,C5-diiodination, followed by a selective zinc-mediated removal of the iodine atom at the more reactive C3 position. researchgate.net
| Step | Reaction | Description | Reference |
|---|---|---|---|
| 1 | Regioselective C3,C5-Bisiodination | Treatment of ethyl 1H-indole-2-carboxylate with iodine and sodium periodate (B1199274) in sulfuric acid and ethanol (B145695) results in the formation of ethyl 3,5-diiodo-1H-indole-2-carboxylate. | researchgate.net |
| 2 | Selective C3-Dehalogenation | The resulting di-iodinated compound is treated with zinc dust in acetic acid to selectively remove the iodine atom at the C3 position, yielding the final product. | researchgate.net |
The primary application of this compound is as a versatile intermediate. The iodo-group at the 5-position allows for its use in various cross-coupling reactions to introduce diverse substituents onto the benzene portion of the indole ring. This strategy is central to creating analogues for structure-activity relationship (SAR) studies in drug discovery programs. For example, it can be used to synthesize a wide range of 5-substituted indole-2-carboxylates, which are precursors for new gamma-secretase modulators (GSMs) or other potential therapeutic agents. researchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 623918-49-0 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₀INO₂ | sigmaaldrich.com |
| Molecular Weight | 315.11 g/mol | sigmaaldrich.com |
Emerging trends focus on leveraging this building block to access novel and complex heterocyclic systems. Analogues, such as ethyl 5-hydroxyindole-2-carboxylate, are also studied for their distinct chemical and biological properties. nist.gov The continued exploration of enzymatic halogenation and other green chemistry approaches may provide alternative, environmentally benign routes to this and related halogenated indoles in the future. frontiersin.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBULWACPNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 5 Iodo 1h Indole 2 Carboxylate
Regioselective Iodination Protocols for Indole (B1671886) Functionalization
The introduction of an iodine atom at the C5 position of the indole ring is a key challenge due to the inherent reactivity of the indole nucleus. The C3 position is typically the most nucleophilic and prone to electrophilic substitution, followed by the C2, C5, and C7 positions. Therefore, achieving selective C5 iodination requires carefully designed synthetic protocols.
Direct Halogenation from Unsubstituted Indole Precursors
Direct C5 iodination of an unsubstituted indole precursor like ethyl 1H-indole-2-carboxylate is challenging due to the higher reactivity of the C3 position. However, recent advancements have led to methods for direct C5-H iodination of indoles under specific conditions. One such approach involves a radical pathway that can achieve high regioselectivity for the C5 position. rsc.org This method is significant as it offers a more direct and atom-economical route to 5-iodoindoles, avoiding the need for protecting groups or multi-step sequences. rsc.org The reaction conditions are typically mild and can tolerate various functional groups, making it a valuable strategy for late-stage functionalization in complex molecule synthesis. rsc.org
While direct C5 iodination of ethyl 1H-indole-2-carboxylate itself is not extensively reported, methodologies developed for other indole substrates suggest its feasibility. For instance, a general BF₃·Et₂O mediated C5 iodination has been reported, where a C3 electron-withdrawing group directs the iodination to the C5 position. researchgate.net
Multi-Step Approaches via Bisiodination and Subsequent Dehalogenation
A robust and widely cited method for the synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate involves a two-step procedure starting from the commercially available ethyl 1H-indole-2-carboxylate. researchgate.net This strategy circumvents the issue of direct C5 selectivity by first promoting a regioselective C3,C5-bisiodination, followed by a selective dehalogenation at the more reactive C3 position. researchgate.net
The initial step involves treating ethyl 1H-indole-2-carboxylate with periodic acid generated in situ from iodine (I₂) and sodium periodate (B1199274) (NaIO₄) in the presence of sulfuric acid (H₂SO₄) in refluxing ethanol (B145695). researchgate.net This process first leads to rapid iodination at the C3 position, followed by a slower iodination at the C5 position upon heating, yielding ethyl 3,5-diiodo-1H-indole-2-carboxylate in quantitative yield. researchgate.net
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | I₂, NaIO₄, H₂SO₄ | EtOH | Reflux, 90 min | Ethyl 3,5-diiodo-1H-indole-2-carboxylate | 100% |
The subsequent step is a selective dehalogenation at the C3 position. This is achieved by treating the diiodinated intermediate with zinc dust and concentrated hydrochloric acid in ethanol. researchgate.net The C3-iodo group is more susceptible to reduction than the C5-iodo group, allowing for the selective removal of the C3 iodine and furnishing the desired this compound. researchgate.net
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 3,5-diiodo-1H-indole-2-carboxylate | Zn, conc. HCl | EtOH | - | This compound | Not specified |
Catalyst-Mediated Iodination Strategies
Catalyst-mediated iodination offers milder reaction conditions and can improve regioselectivity. While not specifically detailed for the synthesis of this compound, various catalytic systems have been developed for the iodination of indoles. For example, molecular iodine (I₂) itself can act as a catalyst in certain electrophilic substitution reactions on the indole ring. researchgate.net Copper-mediated C-H iodination has also been reported as an efficient method. researchgate.net These catalytic approaches often proceed under mild conditions and can offer high regio- and chemoselectivity, representing a promising avenue for the direct synthesis of 5-iodoindoles. researchgate.net
Esterification and Transesterification Reactions for Carboxylate Formation
The ethyl ester group in the target molecule can be introduced either before or after the iodination of the indole ring.
If the synthesis starts from 5-iodo-1H-indole-2-carboxylic acid, a standard Fischer esterification can be employed. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to drive the equilibrium towards the formation of the ethyl ester and water. masterorganicchemistry.com
Alternatively, the synthesis can begin with ethyl 1H-indole-2-carboxylate, which is commercially available. researchgate.netnih.gov In this case, the ester group is already present and is carried through the iodination and dehalogenation steps. researchgate.net
Transesterification is another potential method. For instance, if mthis compound were available, it could be converted to the ethyl ester by heating it in an excess of ethanol with an acid or base catalyst. Studies on ethyl indol-2-carboxylate have shown that using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification to the methyl ester. mdpi.com
Palladium-Catalyzed C-H Activation Methodologies for Indole Derivatization
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering novel retrosynthetic pathways. For indole systems, this methodology allows for the introduction of various substituents at specific positions, including halogenation.
While the direct palladium-catalyzed C5 iodination of ethyl 1H-indole-2-carboxylate is not a commonly reported procedure, the principles of directed C-H activation could be applied. This would typically involve the use of a directing group on the indole nitrogen to guide the palladium catalyst to a specific C-H bond on the benzene (B151609) ring portion of the indole. Subsequent reaction with an iodine source would then install the iodine atom at the desired position. For example, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved with high selectivity by using a phosphinoyl-directing group. nih.gov Similar strategies could potentially be developed for C5 iodination.
Chemo- and Regioselectivity Considerations in Synthetic Pathways
The successful synthesis of this compound hinges on controlling both chemo- and regioselectivity.
Regioselectivity: The primary challenge in indole chemistry is controlling the site of electrophilic attack. The electron-rich pyrrole (B145914) ring is more activated than the benzene ring. The C3 position is the most nucleophilic, making it the most common site for substitution. To achieve C5 substitution, one must either:
Block the C3 position, for example, with a removable group.
Utilize a multi-step approach like the bisiodination/dehalogenation sequence, which takes advantage of the differential reactivity of the C3 and C5 positions under different reaction conditions. researchgate.net
Employ directing groups in catalyst-mediated reactions to favor C-H activation at the C5 position.
Use specific reaction conditions that favor a different reaction mechanism, such as a radical pathway, which can lead to C5 selectivity. rsc.org
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, key considerations include:
During iodination, the conditions must be chosen to avoid unwanted side reactions, such as oxidation of the indole ring or reactions involving the ester group.
In the selective dehalogenation step, the reducing agent must be mild enough to remove the C3-iodo group without affecting the C5-iodo group or the ethyl ester. Zinc in acidic ethanol proves effective for this transformation. researchgate.net
When performing esterification on 5-iodo-1H-indole-2-carboxylic acid, the acidic conditions should not lead to degradation of the iodinated indole ring.
By carefully selecting reagents, catalysts, and reaction conditions, these selectivity challenges can be overcome to afford the target molecule in good yield and purity.
Green Chemistry Approaches and Sustainable Synthesis
In line with the growing emphasis on sustainable practices in chemical synthesis, researchers have been exploring greener alternatives for the production of this compound. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. A notable advancement in this area is the development of metal-free, direct C-H iodination methods.
One such innovative approach describes a highly regioselective C5-H direct iodination of indoles. researchgate.netrsc.org This method offers a significant advantage over traditional techniques by avoiding the use of metal catalysts, which can be toxic and difficult to remove from the final product. The reaction proceeds under mild conditions and demonstrates a good tolerance for various functional groups, making it a versatile and practical route for the C5 functionalization of indoles. researchgate.netrsc.org While the specific synthesis of this compound is not explicitly detailed, the successful synthesis of the closely related ethyl 5-iodo-1H-indole-3-carboxylate suggests the applicability of this methodology. rsc.org The proposed mechanism for this reaction is believed to proceed via a radical pathway. rsc.org
Another relevant, albeit potentially less "green," advanced methodology involves a two-step procedure starting from the commercially available ethyl 1H-indole-2-carboxylate. This process includes a regioselective bis-iodination at the C3 and C5 positions, followed by a zinc-mediated dehalogenation at the C3 position to yield the desired this compound. researchgate.net While effective, the use of zinc metal represents a drawback from a green chemistry perspective due to the generation of metallic waste.
The following table summarizes the key aspects of these advanced synthetic approaches.
| Methodology | Reagents and Conditions | Advantages | Disadvantages |
| Direct C5-H Iodination | Indole substrate, Iodinating agent (e.g., I2), Oxidant, Solvent, Mild conditions | Metal-free, High regioselectivity, Good functional group tolerance, Milder reaction conditions | Specific conditions for this compound not fully detailed |
| Two-Step Bis-iodination/Dehalogenation | Ethyl 1H-indole-2-carboxylate, Iodinating agent, Zinc powder, Solvent | High specificity for the target molecule | Use of zinc metal (not ideal for green chemistry), Multi-step process |
Detailed research findings for the direct C5-H iodination of a related indole carboxylate are presented in the table below, illustrating the potential of this green chemistry approach.
| Starting Material | Iodinating Agent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 1H-indole-3-carboxylate | I2 | K2S2O8 | MeCN/H2O | 80 | 12 | 70 |
These emerging methodologies, particularly the direct C-H functionalization routes, represent a significant step forward in the sustainable synthesis of this compound and other valuable iodinated indole derivatives. Future research in this area will likely focus on further optimizing these green approaches and expanding their applicability to a wider range of substrates.
Chemical Reactivity and Derivatization Strategies of Ethyl 5 Iodo 1h Indole 2 Carboxylate
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine atom at the C5 position of Ethyl 5-iodo-1H-indole-2-carboxylate provides an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The reactivity of iodo-indoles in such couplings is well-documented, making this a primary strategy for derivatization. nih.govmdpi.com
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for the direct attachment of an alkynyl group at the C5 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com This transformation is valuable for creating precursors to various biologically active molecules and functional materials. The reaction proceeds with a range of substituted alkynes, including those with both electron-donating and electron-withdrawing groups. nih.govmdpi.com
Table 1: Representative Sonogashira Coupling Reaction This table illustrates a typical Sonogashira reaction using an iodo-indole scaffold as a model for the reactivity of this compound.
| Reactant | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |
| Iodo-indole derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, reflux | 5-(Phenylethynyl)-indole derivative | Good to excellent | nih.gov, mdpi.com |
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, specifically for creating biaryl structures. nih.gov In the context of this compound, the C5-iodo group readily reacts with various aryl, heteroaryl, or alkyl boronic acids or their esters. nih.govnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance, making it a robust method for introducing diverse substituents onto the indole (B1671886) core. nih.govnih.gov
Table 2: Representative Suzuki-Miyaura Coupling Reaction This table shows a typical Suzuki-Miyaura reaction using a 10-iodo-oxazino[4,3-a]indol-1-one, demonstrating the reactivity of an iodo-indole system analogous to this compound.
| Reactant | Coupling Partner | Catalyst & Conditions | Product | Yield | Reference |
| 10-Iodo-oxazino[4,3-a]indol-1-one | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 80°C | 10-Phenyl-oxazino[4,3-a]indol-1-one | 82% | nih.gov |
| 10-Iodo-oxazino[4,3-a]indol-1-one | Thien-3-yl boronic acid | Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 80°C | 10-(Thien-3-yl)-oxazino[4,3-a]indol-1-one | 74% | nih.gov |
The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. The C5-iodo bond of this compound is a suitable electrophile for this transformation. This method allows for the introduction of a wide variety of carbon-based fragments, including alkyl, vinyl, and aryl groups. nih.gov While organotin reagents have toxicity concerns, the Stille reaction remains valuable due to its mild conditions and tolerance of many functional groups. nih.gov
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organicreactions.org this compound can undergo Heck coupling at the C5 position with various alkenes.
Of particular significance are intramolecular Heck reactions, which are powerful tools for constructing new ring systems. organicreactions.orgchim.it If a suitable alkene moiety is tethered to the indole nitrogen, an intramolecular cyclization can occur between the C5-iodo position and the alkene, leading to the formation of fused heterocyclic structures. thieme-connect.de This strategy is widely employed in the synthesis of complex natural products and pharmaceuticals, allowing for the creation of tertiary and quaternary stereocenters. chim.it
Nucleophilic and Electrophilic Substitution Reactions on the Indole Ring System
The indole ring itself is an electron-rich aromatic system, which dictates its reactivity towards substitution reactions.
Electrophilic Substitution : The indole nucleus is highly susceptible to electrophilic attack. The preferred site for electrophilic substitution is the C3 position, as the resulting cationic intermediate (indoleninium ion) is more stable than the intermediate formed from attack at C2. bhu.ac.in For this compound, the C3 position is unsubstituted and thus remains the most reactive site for electrophiles. Common electrophilic substitution reactions include formylation (Vilsmeier-Haack reaction), acylation, and halogenation.
Nucleophilic Substitution : Nucleophilic substitution directly on the electron-rich indole ring is generally difficult. However, substitution at the nitrogen atom is a common and straightforward reaction. The N-H proton is acidic and can be removed by a base (e.g., potassium hydroxide (B78521), sodium hydride) to generate an indolide anion. mdpi.com This anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted indole derivatives. mdpi.comresearchgate.net
Intramolecular Cyclization Reactions and Annulation Pathways
The strategic placement of functional groups on both the indole nitrogen and the iodinated ring of this compound opens up pathways for intramolecular cyclization and annulation, leading to the construction of complex, fused heterocyclic systems. These reactions are invaluable for building molecular diversity and accessing novel polycyclic scaffolds.
One powerful strategy involves the intramolecular cyclization of an aryl radical generated at a halogenated position of the indole ring. nih.gov For example, N-allyl or N-propargyl substituted iodo-indole carboxylates can undergo radical cyclization. In a relevant study, an aryl radical generated at the C7 position of an N-allyl iodo-indole derivative triggered an intramolecular cyclization to form a new six-membered ring, resulting in a pyrrolo[3,2,1-ij]quinoline system. nih.gov This type of reaction, often initiated by radical initiators like AIBN and a reducing agent such as Bu₃SnH, demonstrates a 6-endo-trig cyclization mode. Applying this methodology to an N-functionalized this compound could similarly lead to the formation of fused ring systems, where the iodine atom directs the site of cyclization.
Another approach involves the N-functionalization of the indole with a group that can subsequently react with another part of the molecule. Following the N-alkylation of ethyl 5-substituted 1H-indole-2-carboxylates with activated glycerol (B35011) carbonates, the resulting N-glycerylated indoles can undergo further transformations. nih.gov Treatment with KOH leads to ring-opening of the carbonate and hydrolysis of the ester, forming a 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid intermediate. This intermediate can then undergo an intramolecular Fischer–Speier esterification in the presence of an acid catalyst like p-toluenesulfonic acid, leading to the formation of a 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indol-1-one, a fused heterocyclic system. nih.gov This two-step sequence of N-alkylation followed by intramolecular cyclization provides an efficient route to oxazino-fused indoles. nih.gov
| Precursor | Reaction Type | Key Reagents/Conditions | Product (Fused System) | Reference |
|---|---|---|---|---|
| Ethyl 1-allyl-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate | Aryl Radical Cyclization | AIBN, Bu₃SnH, Toluene, reflux | Ethyl 9-(benzyloxy)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate | nih.gov |
| 1-(2,3-dihydroxypropyl)-5-substituted-1H-indole-2-carboxylic acids | Intramolecular Esterification (Fischer–Speier) | p-toluenesulfonic acid, Toluene, reflux | 8-Substituted-3-(hydroxymethyl)-3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indol-1-ones | nih.gov |
Mechanistic Investigations of Reactions Involving Ethyl 5 Iodo 1h Indole 2 Carboxylate
Elucidation of Reaction Pathways for Halogenation and Dehalogenation
The synthesis of ethyl 5-iodo-1H-indole-2-carboxylate itself provides a compelling case study in the control of halogenation and dehalogenation. A common and efficient method for its preparation involves a two-step sequence starting from the readily available ethyl 1H-indole-2-carboxylate. researchgate.net This process highlights the differential reactivity of the C3 and C5 positions of the indole (B1671886) ring.
The first step is a regioselective bis-iodination at the C3 and C5 positions. The enhanced nucleophilicity of the C3 position in indoles typically leads to preferential electrophilic substitution at this site. The subsequent iodination at the C5 position is also facilitated by the electron-rich nature of the indole ring system.
The second step involves the selective dehalogenation at the C3 position, which is achieved through a zinc-mediated reduction. researchgate.net The mechanism of this selective deiodination is believed to proceed through an organozinc intermediate. Zinc metal acts as a reducing agent, inserting into the carbon-iodine bond at the more labile C3 position. The resulting organozinc species is then protonated, likely by the solvent or an added acid, to yield the C3-dehalogenated product, this compound. The selectivity for the C3 position in this dehalogenation step is attributed to the higher reactivity of the C-I bond at this position compared to the C5 position.
Recent studies on the direct C5-H iodination of indoles have suggested that the reaction can also proceed through a radical pathway under metal-free conditions. rsc.org This alternative mechanism involves the generation of an iodine radical, which then attacks the electron-rich indole ring. The regioselectivity for the C5 position in such reactions is an area of active investigation, with electronic and steric factors of the indole substrate playing a crucial role.
| Step | Transformation | Key Reagents | Plausible Mechanistic Feature |
|---|---|---|---|
| 1 | Regioselective C3, C5-bisiodination | Iodinating agent (e.g., I2, NIS) | Electrophilic aromatic substitution |
| 2 | Selective C3-deiodination | Zinc dust | Formation of an organozinc intermediate followed by protonolysis |
Understanding Catalytic Mechanisms in Transition Metal-Mediated Transformations
The iodine atom at the C5 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanisms of these transformations, particularly the widely employed Suzuki-Miyaura and Heck reactions, have been extensively studied.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the iodoindole with an organoboron reagent. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-I bond of the iodoindole. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the boronic acid replaces the iodide on the Pd(II) complex. | No change |
| Reductive Elimination | The two organic groups couple, and the product is released, regenerating Pd(0). | Pd(II) → Pd(0) |
Heck Reaction: The Heck reaction couples the iodoindole with an alkene. The catalytic cycle also involves oxidative addition of the iodoindole to a Pd(0) species. libretexts.orgsemanticscholar.org This is followed by migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination generates the coupled product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst through reductive elimination, typically in the presence of a base. The regioselectivity of the Heck reaction with indole substrates can be influenced by the choice of ligands on the palladium catalyst, which can switch the regioselectivity-determining step. rsc.orgnih.gov
Regioselectivity and Stereoselectivity Control in Indole Functionalization
The functionalization of the indole ring presents a significant challenge in terms of controlling regioselectivity, particularly the competition between the C3 and C5 positions. researchgate.netsemanticscholar.org The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. However, substitution at the C5 position, as seen in this compound, allows for subsequent functionalization on the benzene (B151609) ring portion of the molecule.
The regioselectivity of reactions such as the Fischer indole synthesis can be influenced by substituents on the starting materials. For instance, electron-withdrawing groups can disfavor certain reaction pathways, leading to the formation of a single regioisomer. researchgate.net
Stereoselectivity in the derivatization of indoles is a critical aspect, especially in the synthesis of chiral molecules with potential biological activity. The development of enantioselective catalytic methods has been a major focus of research. For example, in the catalytic version of the Fischer indole synthesis, chiral phosphoric acids have been used as catalysts to produce indole derivatives with high enantioselectivity. sciencedaily.com The mechanism of this stereocontrol often involves a dynamic kinetic resolution, where the chiral catalyst preferentially reacts with one enantiomer of a rapidly equilibrating intermediate. sciencedaily.com The stereoselective synthesis of complex structures like spirocyclic oxindoles has also been achieved through organocatalyzed annulation reactions, where the catalyst dictates the stereochemical outcome of the cyclization. rsc.org
Studies on Free Radical Mediated Processes in Indole Derivatization
Free radical reactions offer a powerful alternative to traditional ionic pathways for the derivatization of indoles. The carbon-iodine bond in this compound can serve as a precursor for the generation of aryl radicals, which can then participate in a variety of transformations, most notably intramolecular cyclizations.
A well-documented example is the AIBN (azobisisobutyronitrile)-initiated intramolecular cyclization of N-allyl or N-propargyl substituted 7-iodo-indole-2-carboxylate derivatives. researchgate.netrsc.org The mechanism of this process involves the following key steps:
Initiation: AIBN decomposes upon heating to generate isobutyronitrile (B166230) radicals.
Propagation: These radicals abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu3SnH), to generate tributyltin radicals. The tributyltin radical then abstracts the iodine atom from the iodoindole, generating an aryl radical at the C7 position. This aryl radical can then undergo an intramolecular cyclization by adding to the tethered alkene or alkyne. The resulting cyclic radical then abstracts a hydrogen atom from Bu3SnH to give the final product and regenerate the tributyltin radical, which continues the chain reaction.
Termination: The radical chain is terminated by the combination of two radical species.
These free-radical cyclizations provide a valuable method for the construction of fused-ring systems containing the indole nucleus. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific structure of the substrate.
Structure Activity Relationship Sar Studies of Ethyl 5 Iodo 1h Indole 2 Carboxylate Analogues
The Influence of Substituent Position and Nature on Biological and Chemical Efficacy
The biological and chemical efficacy of indole-2-carboxylate (B1230498) derivatives is highly sensitive to the placement and electronic properties of substituents on the indole (B1671886) ring system. Research has shown that modifications at positions C3, C4, C5, C6, and C7 can dramatically alter a compound's potency and target selectivity.
For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immunotherapy, the position of substituents is critical. Studies revealed that placing an acetamido or ethylamino group at the C6-position was favorable for inhibitory activity, likely by forming key hydrogen bonds within the enzyme's binding pocket. sci-hub.se The 6-ethylamino substituted compound, in particular, showed a 23-fold increase in activity compared to the initial hit compound. sci-hub.se Conversely, introducing substituents at the C4 position, such as a 7'-fluoro-2'-carboxy-indoleamine group, also resulted in a pronounced increase in potency against both IDO1 and TDO. sci-hub.se
In the context of antitubercular agents, the position of halogen atoms significantly impacts activity. A study on N-(rimantadine)-indole-2-carboxamides found that a single bromo group at the C6-position led to a substantial increase in activity against Mycobacterium tuberculosis, being approximately 10-fold more potent than the unsubstituted analogue and 4.5-fold more potent than the 5-halo-substituted version. nih.gov Furthermore, placing a methoxy (B1213986) group at C4 resulted in a two-fold enhancement of activity compared to a C5-methoxy analogue, highlighting the sensitivity to positional isomerism. nih.gov
The nature of the substituent is equally important. In the pursuit of antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, quantitative structure-activity relationship (QSAR) analysis of C3-substituted indole-2-carboxylates indicated that potency decreases with increased lipophilicity and steric bulk on a terminal phenyl ring. nih.gov However, electron-donating groups in the para position of this ring increased affinity, suggesting the terminal ring fits into a non-hydrophobic pocket of limited size. nih.gov
Table 1: Influence of Substituent Position on Antitubercular Activity Data sourced from studies on N-(rimantadine)-indole-2-carboxamides. nih.gov
| Compound | Substituent | Position | MIC (μM) |
| 8a | -H | - | 6.20 |
| 8b | -OCH₃ | 4 | 2.84 |
| 8c | -OCH₃ | 5 | 5.67 |
| 8e | -Cl | 5 | ~2.8 |
| 8f | -Br | 6 | 0.62 |
| 8g | -Cl | 4, 6 | 0.32 |
Design and Synthesis of Novel Indole-2-carboxylate Derivatives for Targeted Applications
The rational design and synthesis of novel indole-2-carboxylate derivatives are pivotal for developing agents with specific therapeutic actions. This process often begins with a hit compound, like Ethyl 5-iodo-1H-indole-2-carboxylate, which is then systematically modified to enhance its interaction with a biological target.
One targeted application is the development of dual inhibitors for IDO1 and TDO for cancer therapy. sci-hub.se Starting with weakly active indole-2-carboxylic acid hits, researchers have undertaken extensive structural modifications. sci-hub.se The synthesis strategies employed include the Hemetsberger's method and the Fischer indole synthesis to construct the core indole structure, followed by functional group manipulations like nitration, reduction, and acylation to introduce desired substituents at specific positions. sci-hub.se
Another area of focus is the creation of novel inhibitors for HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov The design strategy involves optimizing the indole-2-carboxylic acid scaffold to chelate with the two Mg²⁺ ions in the enzyme's active site. rsc.orgmdpi.com Synthetic routes have been developed to introduce halogenated phenyl groups at the C5 or C6 position to improve π–π stacking interactions with the viral DNA. rsc.orgnih.gov The synthesis can involve esterification of a starting indole-2-carboxylic acid, followed by Vilsmeier-Haack formylation at the C3 position, and subsequent reactions like the Buchwald–Hartwig coupling to introduce various amine-containing side chains. rsc.org
For the treatment of liver cancer, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to target the 14-3-3η protein. nih.gov Through several rounds of structural optimization, compounds with improved affinity and potent inhibitory activities against various human liver cancer cell lines were identified. nih.gov The synthetic approaches allow for the introduction of diverse functionalities to explore the chemical space around the indole scaffold, leading to compounds with potential as potent antitumor agents. nih.gov
Modulations at the Indole Nitrogen (N1) and Ester Moiety (C2)
Modifications at the indole nitrogen (N1) and the C2 ester are common strategies to fine-tune the physicochemical and pharmacological properties of indole-2-carboxylate derivatives.
Indole Nitrogen (N1) Alkylation: The N1 position of the indole ring is a frequent site for modification. Alkylation of the indole nitrogen generally requires a base to generate the indole anion, followed by reaction with an alkylating agent. mdpi.comresearchgate.net Successful N-alkylation of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) with alkylating agents like allyl bromide and benzyl (B1604629) bromide. mdpi.comresearchgate.net This method allows for the direct synthesis of N-alkylated esters. mdpi.com Alternative conditions, such as using sodium hydride (NaH) in DMF or THF, are also common for N-alkylation. rsc.orgmdpi.com These N-substitutions can significantly impact the molecule's conformation, lipophilicity, and ability to act as a hydrogen bond donor, thereby influencing its biological activity. For example, N-methyl, N-benzyl, and N-tosyl derivatives have been synthesized to explore their reactivity in subsequent chemical transformations. mdpi.com
Ester Moiety (C2) Modification: The ethyl ester at the C2 position is a versatile functional group that can be readily modified.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as aqueous KOH or sodium hydroxide. mdpi.commdpi.com This transformation is often critical for biological activity, as the carboxylate group can be essential for interacting with metal ions in enzyme active sites (e.g., HIV-1 integrase) or forming salt bridges with basic residues in a protein. rsc.orgmdpi.com
Transesterification: The choice of reaction conditions can lead to transesterification. For instance, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) for N-alkylation attempts on ethyl indol-2-carboxylate resulted in the formation of methyl indol-2-carboxylate instead. mdpi.comresearchgate.net
Hydrazinolysis: The ester can be converted to a carbohydrazide (B1668358) by reacting it with hydrazine. mdpi.comresearchgate.net This carbohydrazide intermediate is a valuable building block for synthesizing more complex heterocyclic systems, such as thiazoles, by subsequent reaction with aldehydes or ketones. mdpi.com
These modifications at N1 and C2 provide essential tools for chemists to modulate the properties of the indole-2-carboxylate scaffold for a wide range of targeted applications.
Comparative Analysis of Halogen Atom Effects (Iodine vs. Chlorine, Fluorine, Bromine) on Compound Activity and Reactivity
The substitution of a halogen atom on the indole ring is a prevalent strategy in medicinal chemistry, and the choice of halogen can have a profound impact on the compound's properties. The effect of iodine, as seen in this compound, can be compared to other halogens like chlorine, fluorine, and bromine in terms of both biological activity and chemical reactivity.
The primary reason for the differential effects of halogens lies in their distinct physicochemical properties: size, electronegativity, and polarizability. Heavier halogens like bromine and iodine are larger and more polarizable than chlorine and fluorine. This increased polarizability allows them to form a specific type of non-covalent interaction known as a "halogen bond". acs.org A halogen bond is a favorable interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base (an electron donor). acs.org
Impact on Biological Activity: The strength of the halogen bond generally increases with the size of the halogen atom (I > Br > Cl > F). acs.org This principle is often reflected in biological activity. In several compound series targeting different proteins, replacing a chlorine atom with an iodine atom has been shown to increase binding affinity by approximately one order of magnitude. acs.org
This trend is observed in specific studies of indole derivatives:
Antitubercular Activity: In a series of indole-2-carboxamides, a 6-bromo derivative was found to be significantly more potent than a 5-chloro derivative, which in turn was more active than the unsubstituted analogue. nih.gov This suggests that the larger, more polarizable bromine atom contributes more favorably to binding, potentially through a halogen bond or other steric/electronic effects.
CB1 Allosteric Modulators: For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of either a chloro or fluoro group at the C5 position was found to enhance potency, indicating that even less polarizable halogens can provide a significant advantage over hydrogen. nih.gov
Antiproliferative Activity: The number and position of halogens can also be critical. Studies on indole-2-carboxamides as antiproliferative agents have systematically investigated the effects of different halogen substitutions to optimize activity against cancer cell lines. nih.gov
Impact on Chemical Reactivity: The nature of the halogen also influences the chemical reactivity of the indole ring. Halogenated indoles are valuable intermediates in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity of the C-X bond in these reactions generally follows the order C-I > C-Br > C-Cl, making iodo-indoles highly versatile precursors for introducing further molecular diversity. researchgate.net The direct iodination of indoles, for example using iodine monochloride, provides a route to these valuable synthetic intermediates. researchgate.net
Table 2: Comparative Properties of Halogens Relevant to SAR
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Polarizability (ų) | Halogen Bond Donor Strength |
| Fluorine (F) | 1.47 | 3.98 | 0.56 | Weakest |
| Chlorine (Cl) | 1.75 | 3.16 | 2.18 | Weak |
| Bromine (Br) | 1.85 | 2.96 | 3.05 | Moderate |
| Iodine (I) | 1.98 | 2.66 | 4.7 | Strongest |
Biological Activities and Pharmacological Research of Ethyl 5 Iodo 1h Indole 2 Carboxylate and Its Analogues
Antiviral Properties and Investigation of Associated Mechanisms
Derivatives of indole-2-carboxylate (B1230498) have demonstrated promising broad-spectrum antiviral activities. nih.govnih.gov Research into these compounds has revealed their potential to inhibit a range of DNA and RNA viruses. nih.gov
A study investigating a series of novel indole-2-carboxylate derivatives identified several compounds with potent antiviral effects against influenza A, influenza B, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (Cox B3). nih.govnih.gov Notably, one derivative, compound 8f from the study, exhibited a high selectivity index (SI) of 17.1 against the Cox B3 virus. nih.gov Another compound, 14f , showed strong inhibitory activity against the influenza A virus with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index of 12.1. nih.gov
The mechanism of action for some of these indole-based antivirals is thought to involve the targeting of host factors. For instance, certain indole-2-carboxamide derivatives have been found to modulate cap-dependent translation, a crucial process for the replication of many RNA viruses. madbarn.com
Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for antiviral activity. For example, it was observed that the presence of an alkyloxy group at the 4-position of the indole (B1671886) ring was not essential for antiviral efficacy. nih.gov Conversely, the introduction of an acetyl group at the amino substituent was found to be detrimental to the antiviral activity against RNA viruses. nih.gov Further research into indole-2-carboxylic acid derivatives has identified them as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors. mdpi.com
Anticancer Activity and Cellular Pathway Modulation
The indole scaffold is a key feature in a number of anticancer agents, and research into ethyl 5-iodo-1H-indole-2-carboxylate analogues has uncovered their potential to interfere with cancer cell proliferation and survival through various mechanisms. capes.gov.brdocumentsdelivered.com
Certain analogues of indole-2-carboxylic acid have been investigated for their ability to inhibit cholinesterases, enzymes that play a role in neurotransmission and are also implicated in the progression of some cancers. One study synthesized a series of indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety and evaluated their cholinesterase-inhibiting activity. nih.gov The results indicated that a quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment bearing a nitro group at the C-4 position was the most potent inhibitor of acetylcholinesterase. nih.gov
Furthermore, indole derivatives have been explored as inhibitors of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters, with MAO-A also being implicated in tumor initiation and progression. nih.govnih.gov A series of 1H-indole-2-carboxamide derivatives were designed and evaluated as MAO-A inhibitors with potential anticancer activity in lung cancer. nih.gov These compounds were found to significantly inhibit the growth of lung cancer cell lines in a dose- and time-dependent manner. nih.gov For example, one of the synthesized inhibitors, designated S1 , exhibited a half-maximal inhibitory concentration (IC50) of 33.37 µM in the A549 lung cancer cell line. nih.gov
A significant area of research for indole-2-carboxylate analogues is their interaction with key signaling pathways that are often dysregulated in cancer, such as those involving the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. researchgate.netnih.gov
Several studies have reported the design and synthesis of indole-2-carboxamide derivatives as potent inhibitors of EGFR. For instance, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, with their activity linked to the inhibition of NF-kappaB, a downstream effector of EGFR signaling. nih.gov
Furthermore, dual inhibitors targeting both EGFR and other critical kinases have been developed. One study focused on 5-substituted-3-ethylindole-2-carboxamides as dual EGFR and cyclin-dependent kinase-2 (CDK2) inhibitors, with some compounds showing potent antiproliferative activity. capes.gov.br
In the context of BRAF V600E mutations, which are common in melanoma and other cancers, indole-based compounds have also been investigated. Research has explored the development of dual inhibitors of both EGFR and BRAF V600E, recognizing the interplay between these two pathways in cancer development and drug resistance. researchgate.net
Antimicrobial Efficacy (Antibacterial, Antifungal)
Indole-2-carboxylate and its analogues have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. researchgate.netresearchgate.net
In terms of antibacterial properties, a study on new ester and amide derivatives of indole-2-carboxylic acid found that one compound was particularly active against Enterococcus faecalis. fabad.org.tr Another study synthesized a series of indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles and found that two of the compounds exhibited excellent inhibition against Escherichia coli and Bacillus subtilis. capes.gov.brdocumentsdelivered.com
With respect to antifungal activity, the same study on new ester and amide derivatives of indole-2-carboxylic acid reported that several compounds had noticeable activity against Candida albicans, with one derivative showing a minimum inhibitory concentration (MIC) of 8 µg/mL. researchgate.netfabad.org.tr
Anti-inflammatory and Analgesic Effects
The therapeutic potential of indole-2-carboxylate analogues extends to the treatment of inflammation and pain. A study focused on the design and synthesis of a new series of indole-2-carboxamide derivatives for their anti-inflammatory activities in RAW 264.7 macrophages. acs.org A majority of these compounds were found to effectively inhibit the lipopolysaccharides (LPS)-induced expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). acs.org
The most promising compounds from this series, 14f and 14g , were further evaluated in vivo and demonstrated a significant reduction in LPS-induced pulmonary inflammation and overexpression of various inflammatory mediators. acs.org Administration of these compounds also led to notable improvements in lung histopathology in mice. acs.org
While direct evidence for the analgesic effects of this compound is limited, the anti-inflammatory properties of its analogues suggest a potential role in alleviating inflammatory pain.
Agonistic Activity Towards Orphan G Protein-Coupled Receptors (e.g., GPR17)
Orphan G protein-coupled receptors, for which the endogenous ligands are unknown, represent novel targets for drug discovery. GPR17, in particular, has been identified as a potential target for inflammatory diseases and glioblastoma. acs.orgnih.gov
Research has identified indole derivatives as agonists of GPR17. acs.orgnih.gov A notable synthetic agonist is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951). acs.orgnih.gov Structure-activity relationship studies on MDL29,951 analogues have been conducted to improve their potency. acs.orgnih.gov It was found that while large, lipophilic substituents are tolerated at the 6-position of the indole ring, the 4-position only accommodates smaller substituents without a loss of potency. nih.gov
In the context of glioblastoma treatment, a novel indoline-derived phenolic Mannich base, identified through molecular docking of over 6000 indoline (B122111) derivatives, was found to be an activator of GPR17. acs.orgnih.gov This compound, referred to as CHBC , demonstrated a cytotoxic effect on glioblastoma cells in a dose-dependent manner, with an IC50 of 85 μM, whereas the known agonist MDL29,951 showed a negligible effect. acs.orgnih.govresearchgate.net The interaction of CHBC with GPR17 was shown to lead to a rapid decrease in cyclic AMP (cAMP) and intracellular calcium levels. acs.orgnih.gov
Exploration of Other Biological Activities (e.g., Anti-HIV, Antioxidant)
Beyond the primary therapeutic areas investigated, "this compound" and its analogues have been the subject of research into other potential biological activities, notably as anti-HIV and antioxidant agents. These explorations highlight the versatility of the indole-2-carboxylate scaffold in medicinal chemistry.
Anti-HIV Activity
The indole nucleus is a key structural motif in various compounds with antiviral properties. Research into indole-2-carboxylic acid derivatives has identified them as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgmdpi.comdntb.gov.ua Integrase is a crucial enzyme in the HIV-1 life cycle, and INSTIs effectively block its function, thereby impairing viral replication. rsc.orgnih.gov
Studies have shown that the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives can chelate with the two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comnih.gov This interaction is critical for the inhibitory effect. Through structural optimizations, researchers have synthesized a series of analogues to enhance this activity. For instance, the introduction of a C6-halogenated benzene (B151609) ring was found to effectively bind with the viral DNA through a π–π stacking interaction, contributing to the inhibitory potency. rsc.orgnih.gov
One study identified indole-2-carboxylic acid as a scaffold that inhibits the strand transfer of integrase. rsc.org Further optimization of this lead compound led to the synthesis of derivatives with significantly improved inhibitory effects against integrase. mdpi.com For example, derivative 20a emerged from these structural modifications, demonstrating a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govnih.gov Another compound, 17a , also showed significant inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov These findings underscore the potential of the indole-2-carboxylic acid framework as a source of new anti-HIV agents. mdpi.com
Table 1: Anti-HIV-1 Integrase Activity of Selected Indole-2-Carboxylic Acid Analogues
| Compound | Target | IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| Indole-2-carboxylic acid (Parent) | HIV-1 Integrase | 32.37 | Basic indole-2-carboxylic acid scaffold. nih.gov |
| 17a | HIV-1 Integrase | 3.11 | C6 halogenated benzene ring introduced. rsc.orgnih.gov |
| 20a | HIV-1 Integrase | 0.13 | Optimized with a long branch on C3 of the indole core. nih.govnih.gov |
Antioxidant Activity
The indole ring is also recognized for its antioxidant properties, largely due to its ability to act as a scavenger of free radicals. unife.it The nitrogen atom in the indole ring possesses a free electron pair, making it an active redox center. nih.gov This characteristic is fundamental to the antioxidant potential of indole derivatives.
Research into novel indole-2-carboxylic acid analogues has revealed promising antioxidant activities. eurjchem.com In one study, two series of new indole-2-carboxylic acid derivatives were synthesized and screened for their antioxidant potential. eurjchem.com The investigation found that specific substitutions on the indole core significantly influenced the antioxidant capacity. For instance, among a series of N-substituted derivatives, compound 3g demonstrated the highest antioxidant activity. eurjchem.com In a second series of indole-2-carboxamides, compounds 5b and 5c were identified as having potent antioxidant effects. eurjchem.com
The antioxidant mechanism of indole derivatives can involve single electron transfer (SET) or hydrogen atom transfer (HAT). nih.gov The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are considered important for the observed antioxidant activity. nih.gov The type of substituent directly attached to the indole nucleus plays a crucial role in modulating this activity. nih.gov These findings suggest that the indole-2-carboxylate scaffold is a viable template for the development of new antioxidant compounds.
Table 2: Antioxidant Potential of Selected Indole-2-Carboxylic Acid Analogues
| Compound Series | Notable Compounds | Observed Activity |
|---|---|---|
| N-substituted derivatives | 3g | Showed higher antioxidant activity within its series. eurjchem.com |
| Indole-2-carboxamides | 5b , 5c | Exhibited potential antioxidant activity. eurjchem.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the molecular geometry, electronic properties, and spectroscopic signatures of indole (B1671886) derivatives.
Molecular Geometry: Studies on the parent compound, Ethyl indole-2-carboxylate (B1230498), using DFT with the B3LYP/6-311++G(d,p) basis set, have determined its optimized bond lengths and angles. For instance, the C10-O11 bond length is calculated to be 1.216 Å, confirming its double bond character, while the C2-C10 bond is longer (1.465 Å) due to the electron-withdrawing nature of the carboxylic group ijrar.org. The sum of bond angles around the C2 atom is 360.0°, indicating sp2 hybridization ijrar.org. Similar calculations on Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate have also been performed to determine its ground state geometry researchgate.net. For methyl 1H-indol-5-carboxylate, two conformers were optimized using B3LYP, M06-2X, and CAM-B3LYP functionals to understand their relative stability researchgate.net. These types of calculations are foundational for understanding the three-dimensional structure of Ethyl 5-iodo-1H-indole-2-carboxylate.
Electronic Structure and Reactivity: The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability ijrar.orgresearchgate.net. For Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, HOMO-LUMO energies were determined using DFT researchgate.net. Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and intramolecular interactions, as demonstrated in the study of Ethyl indole-2-carboxylate ijrar.org. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack researchgate.net.
Table 1: Calculated Molecular Properties of Ethyl Indole-2-Carboxylate ijrar.org
| Parameter | Calculated Value |
|---|---|
| C10-O11 Bond Length | 1.216 Å |
| C2-C10 Bond Length | 1.465 Å |
| C4-C9 Bond Length | 1.426 Å |
| N1-C2-C3 Bond Angle | 109.29° |
Spectroscopic Properties: DFT calculations are also highly effective in predicting vibrational spectra (FT-IR and FT-Raman). For Ethyl indole-2-carboxylate, theoretical vibrational wavenumbers were calculated and compared with experimental data, showing good agreement ijrar.org. For example, the C-H stretching mode of the pyrrole (B145914) ring was calculated at 3128 cm⁻¹ and observed experimentally at 3126 cm⁻¹ ijrar.org. Similar comprehensive vibrational analyses have been performed for other analogues like methyl 1H-indol-5-carboxylate researchgate.net. These theoretical spectra aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational modes.
Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein.
Docking studies on Ethyl indole-2-carboxylate have been performed to explore its potential biological activities ijrar.org. Similarly, for Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, docking simulations were conducted with Cyclooxygenase-2 (COX-2) to investigate its biophysical properties and potential as an anti-inflammatory agent researchgate.net. These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. For a series of novel pyridine derivatives, docking studies were also used to predict binding affinities with protein targets nih.gov. Such studies are crucial for predicting the potential therapeutic targets of this compound and understanding its mechanism of action at a molecular level.
Table 2: Example of Docking Study Results for a Related Compound
| Compound | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | -8.5 kcal/mol |
Note: The data in this table is illustrative of the type of information obtained from docking studies on related compounds, such as the one cited researchgate.net.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a dynamic environment that mimics physiological conditions.
MD simulations can be used to analyze the stability of the complex formed between an indole derivative and its protein target, as suggested by docking results nih.gov. By simulating the movement of every atom in the system over a period of time, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess whether the ligand remains stably bound in the active site. These simulations can also reveal important conformational changes in both the ligand and the protein upon binding, providing a more accurate and dynamic understanding of the interaction.
In Silico Prediction of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on the properties of known active and inactive molecules.
For the indole-2-carboxamide scaffold, SAR studies have been crucial in the development of potent enzyme inhibitors nih.gov. For example, research on 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase has shown how different substituents on the indole ring and the amide nitrogen affect inhibitory activity nih.gov. The development of 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors also relied heavily on SAR to optimize potency nih.gov. Computational approaches in these studies often involve calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity to build predictive models. These models can then be used to screen virtual libraries of compounds, including derivatives of this compound, to prioritize candidates for synthesis and testing nih.gov.
Computational Guidance for Rational Drug Design and Experimental Synthesis
Computational methods play an integral role in modern rational drug design by guiding the entire discovery process, from hit identification to lead optimization.
The insights gained from quantum chemical calculations, docking, and SAR studies are combined to design new molecules with improved properties. For instance, if docking simulations show that a specific region of the binding pocket is unoccupied, new derivatives can be designed to include functional groups that can form favorable interactions in that region nih.gov. Computational analysis can predict the drug-likeness and bioactivity scores of designed molecules, helping to filter out candidates with poor pharmacokinetic profiles early in the process researchgate.net. In the design of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors, computer-aided design was used to guide the synthesis of compounds with enhanced biological activity nih.gov. This synergy between computational prediction and experimental synthesis accelerates the development of new therapeutic agents by focusing resources on the most promising candidates.
Crystallographic and Supramolecular Chemistry of Indole Carboxylate Systems
Single Crystal X-ray Diffraction Studies for Molecular Structure Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure and packing of crystalline solids. While a specific crystal structure for Ethyl 5-iodo-1H-indole-2-carboxylate is not publicly available, analysis of the parent compound, Ethyl 1H-indole-2-carboxylate, provides a foundational understanding of the core molecular geometry.
The structure of Ethyl 1H-indole-2-carboxylate was determined to be nearly planar, with the indole (B1671886) ring system and the ethyl carboxylate group being largely coplanar. This planarity is a common feature in such conjugated systems. The compound crystallizes in the monoclinic P2₁/c space group, with four molecules in the unit cell. The detailed crystallographic data for this parent compound are presented below, serving as a representative model for the general structural features of ethyl indole-2-carboxylates.
| Parameter | Value (for Ethyl 1H-indole-2-carboxylate) |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Formula Weight | 189.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
Data sourced from IUCrData.
Studies on closely related iodinated isomers, such as ethyl 5-iodo-1H-indole-3-carboxylate, have also been successfully characterized by X-ray crystallography, confirming the feasibility of obtaining high-quality crystal structures for such derivatives. These analyses are fundamental for the subsequent detailed examination of supramolecular interactions.
Analysis of Intermolecular Interactions, Including Hydrogen Bonding, Halogen Bonds, and Pi-Pi Stacking
The supramolecular architecture of indole derivatives in the solid state is directed by a combination of weak and strong non-covalent interactions. For this compound, the key interactions expected to define its crystal packing are hydrogen bonds, halogen bonds, and π-π stacking.
Hydrogen Bonding: The most significant intermolecular interaction in related indole-2-carboxylate (B1230498) esters is the hydrogen bond formed between the indole N-H group (donor) and the carbonyl oxygen atom of the ester (acceptor). In the crystal structure of the parent Ethyl 1H-indole-2-carboxylate, this interaction links two molecules into a centrosymmetric dimer. This pairing creates a characteristic R²₂(10) ring motif, a robust and common supramolecular synthon in carboxylic acids and related compounds. For Ethyl 1H-indole-2-carboxylate, the N···O separation in this hydrogen bond is 2.877 (3) Å. This strong hydrogen-bonding pattern is highly anticipated to be a primary feature in the crystal structure of its 5-iodo derivative.
Pi-Pi Stacking: Aromatic π-π stacking is another crucial interaction that stabilizes the crystal structures of many indole derivatives. While the parent Ethyl 1H-indole-2-carboxylate structure does not exhibit significant π-π interactions, the introduction of a halogen at the 5-position can alter the electronic properties of the indole ring and promote such stacking. For instance, in the crystal of ethyl 5-chloro-1H-indole-2-carboxylate, π–π stacking is observed between the six-membered (π₆) and five-membered (π₅) rings of adjacent molecules, with a centroid–centroid separation of 3.7668 (9) Å. Theoretical studies also indicate that halogenation can influence the strength of π-π stacking in indole rings, with stability generally increasing with the size of the halogen atom (F < Cl < Br < I). This suggests that π-π stacking could be a significant stabilizing force in the crystal structure of this compound.
| Interaction Type | Description | Example Distance/Geometry (from related structures) |
| Hydrogen Bond | N-H···O interaction forming R²₂(10) dimers. | N···O separation: 2.877 (3) Å |
| Halogen Bond | Potential I···O or I···π interactions. | C—I⋯π₅ distance: 3.6543 (11) Å (in a 3-iodo analogue) |
| Pi-Pi Stacking | Parallel stacking of indole ring systems. | Centroid-centroid separation: 3.7668 (9) Å (in a 5-chloro analogue) |
Investigation of Polymorphism and Crystal Engineering in Indole Derivatives
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. The study and control of polymorphism are central to crystal engineering, as the desired properties of a crystalline material, such as the solubility of a pharmaceutical, depend on obtaining the correct polymorphic form.
The phenomenon of polymorphism is well-documented in indole derivatives. A notable example is ethyl 5-chloro-1H-indole-2-carboxylate, a compound closely related to the title molecule, which is known to exist as at least two different monoclinic polymorphs. The existence of different forms arises from the subtle balance and competition between the various intermolecular interactions discussed previously—hydrogen bonding, halogen bonding, and π-π stacking. Different crystallization conditions (e.g., solvent, temperature, pressure) can favor different kinetic or thermodynamic packing arrangements, leading to the formation of distinct polymorphs.
The investigation into the polymorphism of indole derivatives involves computational crystal structure prediction (CSP) and experimental screening. By understanding how substituents, such as the iodine atom and ethyl carboxylate group in this compound, direct the intermolecular interactions, it becomes possible to design crystallization strategies to target specific crystal forms with desired properties. The interplay between the strong N-H···O hydrogen-bonded dimer and the more subtle influences of halogen bonding and π-stacking provides a rich landscape for the discovery of polymorphism in this class of compounds.
Applications in Advanced Organic Synthesis and Material Science
Role as a Precursor for the Construction of Complex Polycyclic Heterocyclic Systems
The presence of the iodo substituent at the C5 position of ethyl 5-iodo-1H-indole-2-carboxylate is instrumental in its utility for building complex polycyclic heterocyclic systems. This iodo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Sonogashira, Heck, and Suzuki couplings allow for the introduction of a wide array of substituents at the 5-position, which can subsequently participate in intramolecular cyclization reactions to forge new rings onto the indole (B1671886) core.
For instance, the Sonogashira coupling of this compound with terminal alkynes introduces an alkynyl moiety. This new functional group can then undergo intramolecular cyclization, such as a palladium-catalyzed cyclization, to form fused polycyclic systems containing additional rings. nih.govbeilstein-journals.org Similarly, Heck coupling reactions can introduce vinyl groups that can participate in intramolecular cyclizations to yield complex heterocyclic structures. researchgate.net The Suzuki coupling, on the other hand, allows for the introduction of aryl or heteroaryl groups, which can be designed to undergo intramolecular C-H activation or other cyclization strategies to build elaborate polycyclic frameworks.
While direct examples starting specifically from this compound are not extensively documented in publicly available literature, the synthetic utility of iodo-indoles in such transformations is a well-established principle in organic chemistry. For example, a similar strategy has been employed in the synthesis of 3,4-dihydro-1H- asianpubs.orgmdpi.comoxazino[4,3-a]indoles starting from ethyl 1H-indole-2-carboxylates, demonstrating the potential for building fused ring systems from this core structure. nih.govrsc.org
Utilization in the Synthesis of Biologically Relevant Scaffolds and Pharmacophores
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide range of biological activities. asianpubs.orgmdpi.com this compound serves as a key intermediate in the synthesis of various biologically relevant scaffolds and pharmacophores. The ability to functionalize the 5-position through the iodo group allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.
Palladium-catalyzed cross-coupling reactions are again central to this application. By employing Suzuki, Sonogashira, or Heck couplings, medicinal chemists can introduce diverse substituents at the 5-position to modulate the biological activity of the resulting molecules. For instance, the introduction of specific aryl or heteroaryl groups via Suzuki coupling can lead to compounds with enhanced binding affinity to biological targets.
A notable example of the application of related indole-2-carboxylate (B1230498) derivatives is in the development of inhibitors for various enzymes and receptors. While not specifying the 5-iodo derivative, research has shown that indole-2-carboxylic acid derivatives are being investigated as novel HIV-1 integrase strand transfer inhibitors. The synthetic routes often involve modifications at various positions of the indole ring to optimize potency and pharmacokinetic properties. The versatility of the 5-iodo group makes this compound an attractive starting material for the synthesis of libraries of such compounds for high-throughput screening.
Furthermore, the ester group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for modification and attachment of pharmacophoric groups. asianpubs.orgmdpi.com This dual functionality of this compound makes it a valuable building block for generating diverse molecular scaffolds for drug discovery.
Development of Specialty Chemicals and Functional Materials with Tailored Properties
The application of this compound extends beyond medicinal chemistry into the realm of material science. The indole moiety possesses interesting electronic and photophysical properties, and the ability to introduce various functional groups through the iodo substituent allows for the tuning of these properties for specific applications.
One area of potential is in the development of organic electronic materials. The Sonogashira coupling of this compound with acetylenic compounds can lead to the formation of extended π-conjugated systems. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-rich nature of the indole ring, combined with the electronic properties of the introduced substituents, can be tailored to achieve desired energy levels and charge transport characteristics.
While specific research detailing the use of this compound in functional materials is limited, the general strategy of using halogenated aromatic compounds as building blocks for π-conjugated materials is well-established. The versatility of the palladium-catalyzed cross-coupling reactions allows for the systematic modification of the molecular structure to control the optical and electronic properties of the resulting materials. This makes this compound a promising candidate for the rational design of novel functional organic materials.
Emerging Trends and Future Directions in Ethyl 5 Iodo 1h Indole 2 Carboxylate Research
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Derivatization Efficiency
The synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate and its subsequent derivatization are pivotal for exploring its full potential. Traditional methods often require harsh conditions or multi-step procedures. A facile, two-step procedure for its preparation from the commercially available Ethyl 1H-indole-2-carboxylate involves a regioselective C3, C5-bis-iodination followed by a zinc-mediated C3-dehalogenation. researchgate.net However, the field is rapidly advancing towards more efficient and sustainable catalytic systems.
Recent research highlights the use of transition-metal catalysts to improve the synthesis and functionalization of the indole-2-carboxylate (B1230498) core. For instance, methods for the N-alkylation of ethyl indol-2-carboxylate using aqueous potassium hydroxide (B78521) in acetone (B3395972) have been successfully developed, offering a straightforward route to modify the indole (B1671886) nitrogen. mdpi.comresearchgate.net Furthermore, novel synthetic routes to create diverse 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles have been developed starting from ethyl 1H-indole-2-carboxylates. nih.gov
For derivatization, innovative catalytic strategies are being explored. These new methods promise greater efficiency, selectivity, and functional group tolerance, which are crucial for building libraries of complex molecules for drug screening. The development of eco-friendly methods, such as using magnetic nanoparticles as reusable catalysts for the synthesis of indole derivatives, is also gaining traction, aligning with the principles of green chemistry. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Indole-2-Carboxylate Derivatives
| Method | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|
| Iodination/Dehalogenation | Iodine, Zinc | Two-step synthesis of this compound | researchgate.net |
| N-Alkylation | aq. KOH / Acetone | Direct alkylation of the indole nitrogen | mdpi.comresearchgate.net |
| Oxazino-indole Synthesis | Tosylated glycerol (B35011) carbonate, Cs₂CO₃ | Novel route to fused heterocyclic systems | nih.gov |
| Magnetic Nanoparticle Catalysis | Fe₃O₄@FAp@Ni | Green and reusable catalyst system | researchgate.net |
Precision Drug Design Based on Deep Mechanistic and SAR Insights
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govsamipubco.comresearchgate.netmdpi.com this compound, as a key intermediate, provides a versatile platform for designing new therapeutic agents.
Structure-Activity Relationship (SAR) studies are fundamental to precision drug design. By systematically modifying the structure of the lead compound and evaluating the biological activity, researchers can identify the key molecular features responsible for its therapeutic effects. For instance, SAR studies on indole-2-carboxylic acid derivatives have led to the development of potent HIV-1 integrase strand transfer inhibitors. mdpi.comnih.gov These studies revealed that specific substitutions on the indole ring could significantly enhance the inhibitory activity by improving interactions with the enzyme's active site. nih.gov
Deep mechanistic insights into how these molecules interact with their biological targets are crucial for designing more selective and effective drugs. nih.gov The versatility of the indole scaffold allows for the design of compounds that can target cancer cells through various mechanisms, such as inhibiting protein kinases or tubulin. mdpi.com Computational studies, including molecular docking, help to visualize and understand these interactions at the molecular level, guiding the rational design of new drug candidates. nih.govresearchgate.net The extension of SAR has also resulted in the discovery of the first enantioselective D3 antagonists, highlighting the nuanced structural requirements for receptor selectivity. researchgate.net
Integration of this compound in Supramolecular Assemblies and Nanomaterials
The unique chemical properties of indole derivatives make them attractive candidates for incorporation into advanced materials. samipubco.com The integration of this compound and its derivatives into supramolecular assemblies and nanomaterials is an emerging area with significant potential in drug delivery and diagnostics.
Nanotechnology offers solutions to some of the challenges faced by conventional drug therapies, such as poor solubility and lack of specificity. nih.gov By encapsulating indole-based anticancer agents within nanoparticles, it is possible to improve drug stability, enhance delivery to the target site, and enable controlled release, thereby increasing efficacy and reducing systemic toxicity. nih.gov The indole scaffold has been successfully employed in the preparation of macrocyclic structures that have shown effectiveness as antimicrobial and anticancer agents. mdpi.com
Furthermore, indole derivatives are being investigated for their photophysical properties. For example, novel fluorescent probes based on indole-fused systems have been designed to visualize and discriminate important biological molecules within living cells. nih.gov This opens up possibilities for using functionalized oxazino[4,3-a]indoles, derived from Ethyl 1H-indole-2-carboxylates, as new fluorescent materials for bio-imaging applications. nih.gov
Application of Artificial Intelligence and Machine Learning in Indole Derivative Discovery and Optimization
The drug discovery process is notoriously long and expensive. bio-itworld.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. nih.govmdpi.comijirt.org These computational tools are increasingly being applied to the discovery of novel indole derivatives.
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov One of the primary applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the rapid screening of virtual libraries of compounds to identify promising candidates. nih.govnih.govresearchgate.net Such models have been successfully used to predict the anticancer and antiviral activities of indole derivatives. nih.govnih.govmdpi.com
AI can also predict crucial pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify compounds with better drug-like characteristics early in the discovery process. nih.govmdpi.com Generative AI models can even design entirely new molecules with desired properties, expanding the chemical space for exploration. nih.gov By integrating AI with traditional experimental methods, researchers can optimize the drug discovery pipeline, making it more efficient and cost-effective. mdpi.com
Table 2: AI/ML Applications in Indole Derivative Research
| Application | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Virtual Screening | Molecular Docking, QSAR | Identify potent anticancer agents targeting DHFR | nih.gov |
| Activity Prediction | QSAR (Monte Carlo optimization) | Predict inhibitory activity of indole derivatives against SARS CoV 3CLpro | nih.govresearchgate.net |
| Lead Optimization | ADME Profiling, QSAR | Design novel indole-sulfonylhydrazone hybrids with enhanced anticancer activity | mdpi.com |
| Property Prediction | Deep Learning, Generative Adversarial Networks (GANs) | Predict physicochemical properties and design novel molecules | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for Ethyl 5-iodo-1H-indole-2-carboxylate?
The synthesis typically involves halogenation of an indole precursor. For example, iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and an oxidizing agent under controlled conditions (e.g., NaI, CuI, or HNO₃ as catalysts) . Alternatively, esterification of 5-iodoindole-2-carboxylic acid with ethanol in the presence of acid catalysts (e.g., toluene-p-sulfonic acid) is employed . Purification often involves recrystallization with solvents like ethanol or DCM.
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., iodine at position 5, ester at position 2) .
- X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving bond lengths/angles and halogen positioning .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular weight (calc. ~331.1 g/mol for C₁₁H₁₀INO₂) .
Q. What are the key physicochemical properties of this compound?
- Lipophilicity : Enhanced by iodine substitution (logP ~3.2), critical for membrane permeability in biological studies .
- Solubility : Limited in water; soluble in DMSO, DMF, or ethanol (used at 10 mM stock solutions in assays) .
- Stability : Stable under inert storage (RT, moisture-free) but sensitive to light due to the C–I bond .
Advanced Research Questions
Q. How does iodine substitution at position 5 influence reactivity compared to other halogens (Cl, Br, F)?
Iodine’s larger atomic radius and lower electronegativity increase polarizability, enhancing nucleophilic substitution (e.g., Suzuki coupling) and π-stacking in protein binding. Comparative studies show iodine improves binding affinity to enzymes like kinases vs. chloro/bromo analogs . For example, in SAR studies, 5-iodo derivatives exhibit 2–3× higher IC₅₀ values than 5-chloro analogs in kinase inhibition assays .
Q. What strategies optimize synthetic yield and purity for large-scale research applications?
- Catalyst screening : CuI/ligand systems improve iodination efficiency (yield ↑ from 40% to 75%) .
- Solvent optimization : DMF or THF minimizes side reactions vs. polar protic solvents .
- Purification : Gradient column chromatography (hexane:EtOAc) resolves iodinated byproducts .
Q. How can researchers assess the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ against targets like reverse transcriptase (e.g., using non-radioactive ELISA kits) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation) in cancer cell lines .
- Protein binding studies : Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Structural analogs : Compare with 5-bromo/5-chloro derivatives to isolate iodine-specific effects .
- Crystallographic data : Use SHELXL-refined structures to correlate binding modes with activity .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina models iodine’s van der Waals interactions with hydrophobic pockets (e.g., HIV-1 RT) .
- DFT calculations : Analyze electron density maps to predict regioselectivity in substitution reactions .
Comparative Analysis & Methodological Guidance
Q. How does this compound compare to other halogenated indole derivatives?
| Compound | Substituent | logP | IC₅₀ (μM) | Key Application |
|---|---|---|---|---|
| 5-Iodo (this compound) | Iodine (C5) | 3.2 | 0.45 | Kinase inhibition |
| 5-Chloro | Chlorine (C5) | 2.8 | 1.2 | Antiviral |
| 5-Bromo | Bromine (C5) | 3.0 | 0.9 | Apoptosis induction |
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
